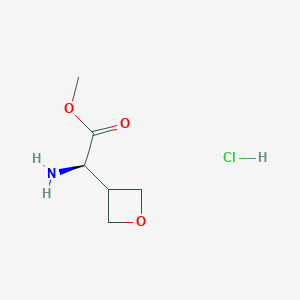

(R)-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride

Description

Properties

Molecular Formula |

C6H12ClNO3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(oxetan-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

FZOASUHNNJEQRM-NUBCRITNSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1COC1)N.Cl |

Canonical SMILES |

COC(=O)C(C1COC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride typically involves the formation of the oxetane ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . The starting material, methyl 2-(oxetan-3-ylidene)acetate, can be obtained through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxetanone derivatives, while substitution reactions can introduce various functional groups onto the oxetane ring .

Scientific Research Applications

®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive oxetane ring.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl2-amino-2-(oxetan-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in ester groups, cyclic substituents, or aromatic modifications.

Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride

- CAS : 1443979-75-6

- Molecular Formula: C₉H₁₈ClNO₃

- Molecular Weight : 223.7 g/mol

- Key Differences :

2-Amino-2-(oxetan-3-yl)acetic Acid Hydrochloride

- CAS : 2306260-94-4

- Molecular Formula: C₇H₁₂ClNO₃

- Molecular Weight : 195.64 g/mol

- Key Differences :

(R)-Methyl 2-amino-2-(2-bromophenyl)acetate Hydrochloride

- CAS : 2829281-66-3

- Molecular Formula: C₁₀H₁₁BrClNO₂

- Molecular Weight : 280.55 g/mol

- Key Differences: Aromatic 2-bromophenyl substituent introduces steric bulk and electronic effects (e.g., bromine’s inductive withdrawal), altering receptor binding profiles compared to oxetane-containing analogs . Potential applications in kinase inhibition or radiopharmaceuticals due to bromine’s versatility in cross-coupling reactions .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- CAS: Not explicitly listed (referenced in EP 4374877 A2)

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.7 g/mol

- Key Differences: Branched aliphatic chain (3,3-dimethylbutanoate) replaces oxetane, increasing lipophilicity and steric hindrance. Methylamino group vs. primary amine: Alters basicity (pKa ~9.5 vs. ~8.5 for primary amines) and impacts salt formation efficiency .

Comparative Data Table

Research Findings and Trends

- Oxetane vs. Oxane : Oxetane derivatives exhibit higher metabolic stability in vivo due to reduced ring-opening susceptibility compared to oxane analogs .

- Ester vs. Acid : Methyl/ethyl esters are preferred in prodrug strategies for masking carboxylic acid groups, whereas the free acid form is critical for direct conjugation in peptide synthesis .

- Aromatic vs. Aliphatic Substituents: Bromophenyl derivatives show enhanced binding to hydrophobic enzyme pockets, whereas aliphatic branched chains (e.g., 3,3-dimethylbutanoate) improve lipid solubility for CNS-targeting drugs .

Biological Activity

(R)-Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is a chemical compound notable for its unique oxetane structure, which contributes to its biological activity. This article reviews the compound's synthesis, biological interactions, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 181.62 g/mol

- Structural Features : The presence of an oxetane ring enhances the compound's reactivity and interaction with biological systems, allowing it to participate in various metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Interactions : The compound has been studied for its potential interactions with enzymes and metabolic pathways, potentially influencing various biochemical reactions.

- Antibacterial Properties : Preliminary studies suggest effectiveness against several microbial strains, indicating potential as an antimicrobial agent.

- Mechanism of Action : The oxetane ring allows for ring-opening reactions that can lead to the formation of reactive intermediates, which may interact with biological molecules, influencing various molecular pathways.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- In vitro studies have demonstrated that this compound shows promising antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological assays.

Microbial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -

Enzyme Inhibition Studies :

- A study focused on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), where this compound was shown to inhibit enzyme activity effectively, suggesting its potential for modulating inflammatory responses.

Compound IC50 (µM) This compound 5.4 Control (known inhibitor) 1.8 -

Structure-Activity Relationship (SAR) :

- The unique oxetane structure contributes to the compound's reactivity profile, allowing for selective binding to target enzymes. Modifications to the oxetane moiety have been explored to enhance potency and selectivity.

Synthesis of this compound

The synthesis typically involves several steps:

- Formation of the oxetane ring through cyclization reactions.

- Introduction of the amino and methyl groups via nucleophilic substitution reactions.

- Finalization with hydrolysis and salt formation to yield the hydrochloride salt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.